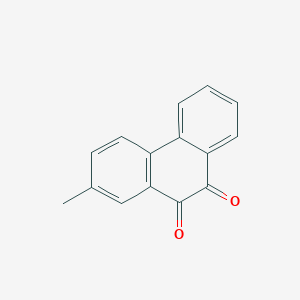
2-Methylphenanthrene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylphenanthrene-9,10-dione is an organic compound belonging to the class of phenanthrenequinones It is characterized by a phenanthrene backbone with a methyl group at the 2-position and two ketone groups at the 9 and 10 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylphenanthrene-9,10-dione typically involves the oxidation of 2-methylphenanthrene. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions. The reaction is usually carried out under reflux to ensure complete oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of environmentally friendly oxidizing agents and solvents is also explored to minimize environmental impact.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form more complex quinones.
Reduction: It can be reduced to form 2-methylphenanthrene-9,10-diol using reducing agents like sodium borohydride (NaBH₄).
Substitution: The methyl group at the 2-position can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (Br₂, Cl₂) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Higher quinones.
Reduction: 2-Methylphenanthrene-9,10-diol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-Methylphenanthrene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylphenanthrene-9,10-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, which may contribute to its antimicrobial and anticancer activities. The specific molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Phenanthrenequinone: Lacks the methyl group at the 2-position.
2-Methylphenanthrene: Lacks the ketone groups at the 9 and 10 positions.
9,10-Phenanthrenedione: Lacks the methyl group at the 2-position.
Uniqueness: 2-Methylphenanthrene-9,10-dione is unique due to the presence of both the methyl group and the ketone groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
159530-25-3 |
|---|---|
Molecular Formula |
C15H10O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-methylphenanthrene-9,10-dione |
InChI |
InChI=1S/C15H10O2/c1-9-6-7-11-10-4-2-3-5-12(10)14(16)15(17)13(11)8-9/h2-8H,1H3 |
InChI Key |
LIRMPWAMAFHSJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















